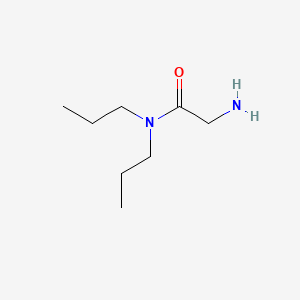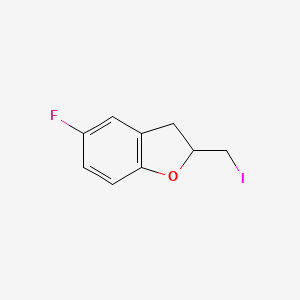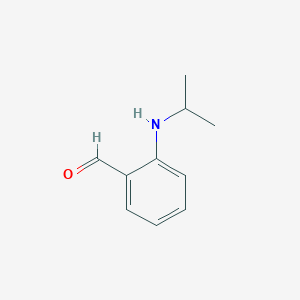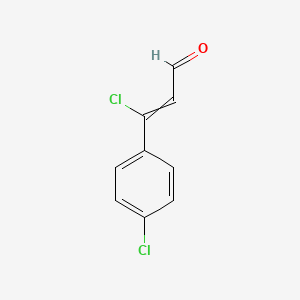
3-Chloro-3-(4-chlorophenyl)-2-propenal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-(4-chlorophenyl)-2-propenal is an organic compound characterized by the presence of a chlorinated phenyl group and a chloroacrolein moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenyl)-2-propenal typically involves the chlorination of 4-chlorobenzaldehyde followed by a series of reactions to introduce the acrolein moiety. One common method involves the reaction of 4-chlorobenzaldehyde with phosphorus pentachloride (PCl5) to form 4-chlorobenzyl chloride. This intermediate is then subjected to further reactions to yield the desired this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 3-Chloro-3-(4-chlorophenyl)-2-propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-Chloro-3-(4-chlorophenyl)-2-propenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
作用机制
The mechanism of action of 3-Chloro-3-(4-chlorophenyl)-2-propenal involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is the basis for its potential biological activities, such as antimicrobial and anticancer effects .
相似化合物的比较
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares a similar chlorinated phenyl group but differs in the presence of a hydroxy and dimethylpropanoate moiety.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a similar chlorinated phenyl group but includes a pyridinyl group and a prop-2-en-1-one moiety.
属性
分子式 |
C9H6Cl2O |
|---|---|
分子量 |
201.05 g/mol |
IUPAC 名称 |
3-chloro-3-(4-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H |
InChI 键 |
IWQMAUVMLFGNGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


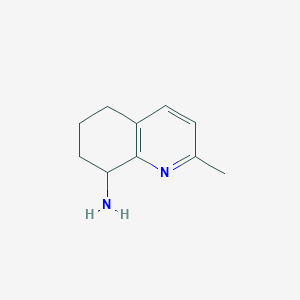
![2-[4-[(Butylsulphonyl)amino]phenoxy]tetradecanoic acid](/img/structure/B8756913.png)
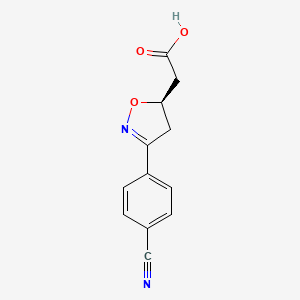
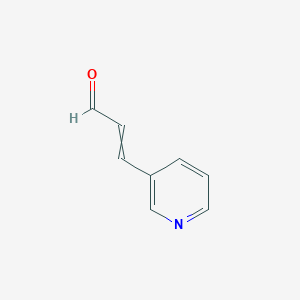
![Ethyl 2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetate](/img/structure/B8756952.png)
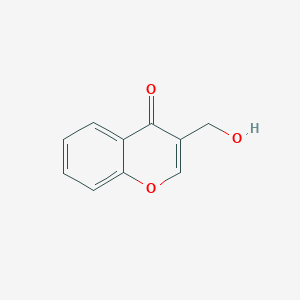
![O-[(2-Chlorothiophen-3-yl)methyl]hydroxylamine](/img/structure/B8756965.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide](/img/structure/B8756967.png)
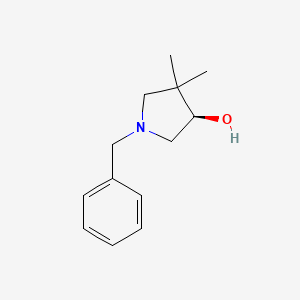
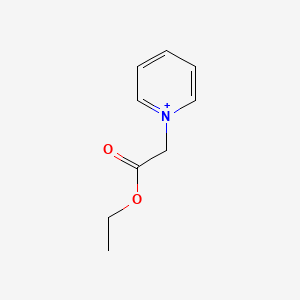
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8757001.png)
